

In-Depth Technical Guide: 1-(4-Isopropoxypyhenyl)methanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Isopropoxypyhenyl)methanamine

Cat. No.: B1302794

[Get Quote](#)

CAS Number: 21244-34-8

This technical guide provides a comprehensive overview of **1-(4-Isopropoxypyhenyl)methanamine**, a versatile primary amine with applications in chemical synthesis and potential relevance in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and key experimental data.

Chemical and Physical Properties

1-(4-Isopropoxypyhenyl)methanamine, also known as 4-isopropoxybenzylamine, is a substituted benzylamine derivative. Its core structure consists of a benzylamine moiety with an isopropoxy group at the para position of the phenyl ring. This substitution significantly influences its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its interaction with biological targets.

A summary of its key properties is presented in the table below.

Property	Value	Reference
CAS Number	21244-34-8	[1] [2] [3]
Molecular Formula	C10H15NO	[1] [2]
Molecular Weight	165.23 g/mol	[1] [2]
Synonyms	(4-Isopropoxyphenyl)methanamine e, 4-Isopropoxybenzylamine	[1] [2]
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Not specified	
pKa	Not specified	

Synthesis and Experimental Protocols

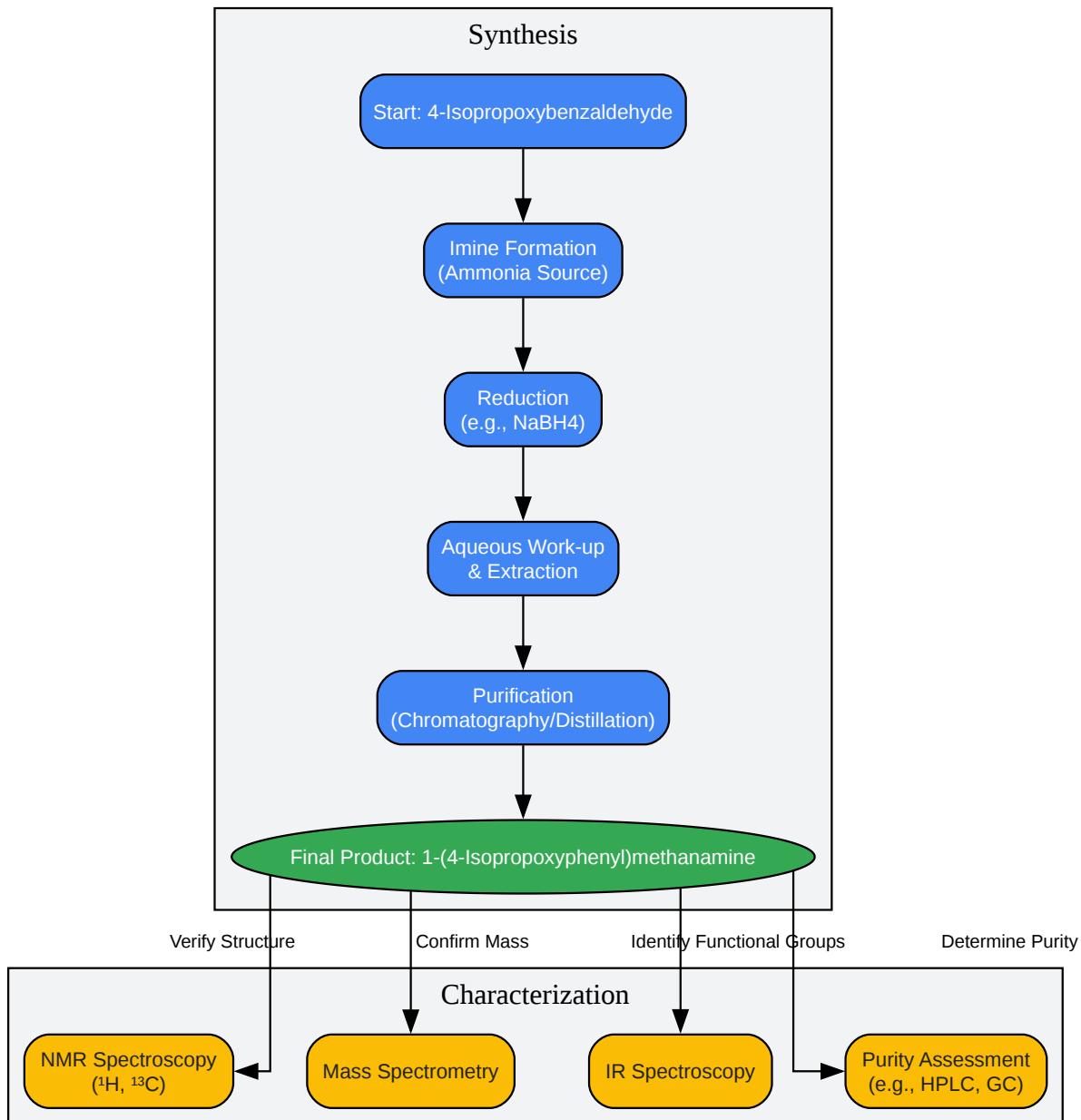
The synthesis of **1-(4-Isopropoxyphenyl)methanamine** can be achieved through various reductive amination protocols starting from 4-isopropoxybenzaldehyde. A general and widely used method involves the reaction of the aldehyde with an ammonia source, followed by reduction of the resulting imine.

General Reductive Amination Protocol

This protocol outlines a common method for the synthesis of **1-(4-Isopropoxyphenyl)methanamine**.

Materials:

- 4-Isopropoxybenzaldehyde
- Ammonia source (e.g., ammonium acetate, ammonia in methanol)
- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)


- Anhydrous solvent (e.g., methanol, ethanol)
- Anhydrous sodium sulfate or magnesium sulfate
- Dichloromethane or ethyl acetate for extraction
- Saturated sodium bicarbonate solution
- Brine
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Imine Formation: Dissolve 4-isopropoxybenzaldehyde in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Add the ammonia source in excess and stir the mixture at room temperature for a specified period (typically 1-4 hours) to facilitate the formation of the corresponding imine.
- Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent portion-wise to the stirred solution. The reaction is typically exothermic. Allow the reaction to warm to room temperature and stir for an additional period (typically 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
- Purification: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Characterization: The crude **1-(4-Isopropoxyphenyl)methanamine** can be further purified by column chromatography on silica gel or by distillation under reduced pressure. The final product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **1-(4-Isopropoxyphenyl)methanamine**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

Potential Applications in Drug Development

While specific biological activities and signaling pathway interactions for **1-(4-Isopropoxyphenyl)methanamine** are not extensively documented in publicly available literature, its structural motif is present in a variety of biologically active compounds. Primary benzylic amines are common pharmacophores that can interact with various receptors and enzymes. The isopropoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially interact with hydrophobic pockets in protein targets.

Researchers and drug development professionals may consider this compound as a building block or a starting point for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

- G-Protein Coupled Receptor (GPCR) Ligands: Many neurotransmitter receptors and other GPCRs bind to ligands containing a primary amine.
- Enzyme Inhibitors: The amine group can act as a hydrogen bond donor or acceptor, or as a nucleophile, to interact with the active sites of enzymes.
- Scaffold for Combinatorial Chemistry: Its simple structure allows for easy modification at the amine and the aromatic ring, making it a suitable scaffold for generating libraries of compounds for high-throughput screening.

Hypothetical Signaling Pathway Interaction

Given the structural features of **1-(4-Isopropoxyphenyl)methanamine**, it could hypothetically interact with aminergic GPCRs. The following diagram illustrates a generalized signaling pathway that could be modulated by a ligand binding to such a receptor.

[Click to download full resolution via product page](#)

Caption: Hypothetical GPCR Signaling Pathway.

Disclaimer: This technical guide is intended for research and informational purposes only. The safety and handling of **1-(4-Isopropoxyphenyl)methanamine** should be performed in accordance with established laboratory safety protocols and the information provided in the relevant Safety Data Sheet (SDS). The biological activities and pathway interactions described are hypothetical and require experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(4-Isopropoxyphenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302794#1-4-isopropoxyphenyl-methanamine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com